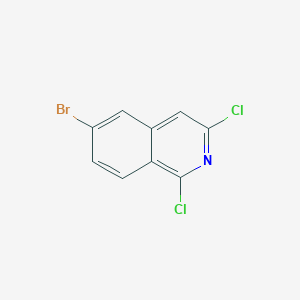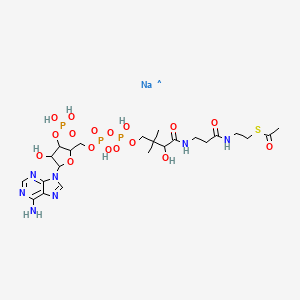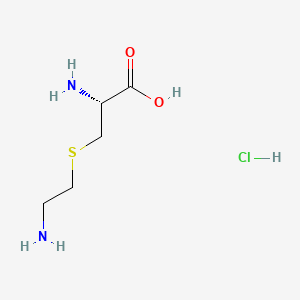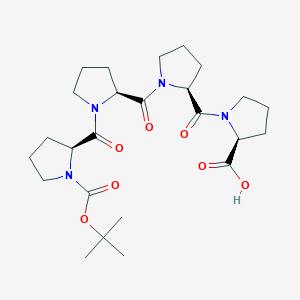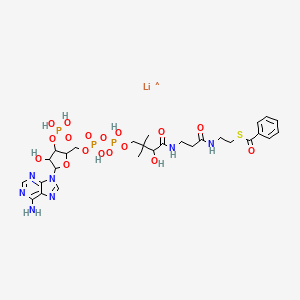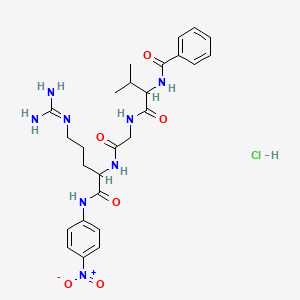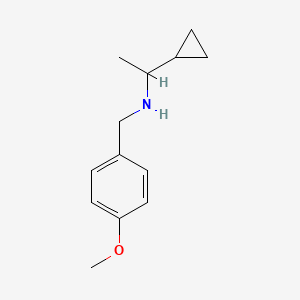
2-(Allyloxy)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allyloxy)aniline hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of an allyloxy group attached to the aniline moiety. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Synthesis Analysis
The synthesis of 2-(Allyloxy)aniline hydrochloride can be achieved through several methods. One approach involves the reaction of 2-(allyloxy)anilines with sulfur dioxide and aryl propiolates, which leads to the formation of sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . Another method includes the photosolvolysis of 2-allylated anilines in the presence of protic solvents and H2SO4, yielding trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes . Additionally, the synthesis of related compounds, such as 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy] aniline, has been reported, which involves high-pressure hydrolysis and reduction reactions followed by an addition reaction .
Molecular Structure Analysis
The molecular structure of 2-(Allyloxy)aniline hydrochloride is not explicitly detailed in the provided papers. However, the structure of related compounds, such as bis(N-allylbenzimidazol-2-ylmethyl)aniline and its complexes, has been elucidated, showing distorted tetrahedral and trigonal bipyramidal geometries for zinc and cobalt complexes, respectively . These findings suggest that the molecular structure of 2-(Allyloxy)aniline hydrochloride could be similarly complex and may form various geometries depending on its interactions with other molecules.
Chemical Reactions Analysis
The chemical reactivity of 2-(Allyloxy)aniline hydrochloride is highlighted by its involvement in photosolvolysis reactions, where it undergoes a novel reaction to yield specific indane derivatives . Additionally, the compound participates in radical cyclization and rearrangement reactions to produce sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . These reactions demonstrate the compound's versatility and potential as a building block in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Allyloxy)aniline hydrochloride are not directly discussed in the provided papers. However, the properties of similar compounds, such as their antioxidative activity, have been studied. For instance, bis(N-allylbenzimidazol-2-ylmethyl)aniline complexes have been found to possess potent hydroxyl antioxidant activity, suggesting that 2-(Allyloxy)aniline hydrochloride may also exhibit interesting chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis of New Chemical Compounds
2-(Allyloxy)aniline hydrochloride has been used in the synthesis of novel chemical compounds. For instance, it has been employed in a three-component reaction with sulfur dioxide and hydrazines under mild conditions. This process leads to the formation of 1-(2,3-dihydrobenzofuran-3-yl)-methanesulfonohydrazides, which are achieved through a radical process involving intramolecular 5-exo-cyclization and insertion of sulfur dioxide (Yuanyuan An, D. Zheng, Jie Wu, 2014).
Development of Catalytic Processes
The compound has found applications in catalysis. For example, (pi-Allyl)palladium triflate bearing specific ligands efficiently catalyzes deallylation of various allyl ethers in aniline, producing corresponding alcohols in high yields under mild conditions (H. Murakami, T. Minami, F. Ozawa, 2004).
Investigation of Photosolvolysis Reactions
Research has also been conducted on the photosolvolysis of 2-allylated anilines, which includes compounds like 2-(Allyloxy)aniline hydrochloride. These studies are focused on understanding the reaction mechanisms and the formation of specific products like trans-2-hydroxy- and trans-2-alkoxy-1-methylindanes (B. Scholl, S. Jolidon, H. Hansen, 1986).
Synthesis of Manganese(II) and Copper(II) Complexes
2-(Allyloxy)aniline hydrochloride has been utilized in the synthesis of transition metal complexes. For example, bis(N-allylbenzimidazol-2-ylmethyl)aniline (baba) and its manganese(II) and copper(II) complexes have been synthesized and characterized. These complexes are known for their excellent radical scavenging activity and have potential antioxidant applications (Huilu Wu et al., 2015).
Corrosion Inhibition Studies
In the field of materials science, derivatives of 2-(allyloxy)aniline hydrochloride have been studied as potential corrosion inhibitors. For instance, (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline (2-PTA) has shown effectiveness in inhibiting the corrosion of low carbon steel in hydrochloric acid solutions, making it a promising compound for industrial applications (Murat Farsak, Hülya Keleş, M. Keleş, 2015).
Safety and Hazards
2-(Allyloxy)aniline hydrochloride may pose several hazards. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It also causes damage to organs through prolonged or repeated exposure .
Eigenschaften
IUPAC Name |
2-prop-2-enoxyaniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-7-11-9-6-4-3-5-8(9)10;/h2-6H,1,7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMSKLVYAIJIJKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Allyloxy)aniline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

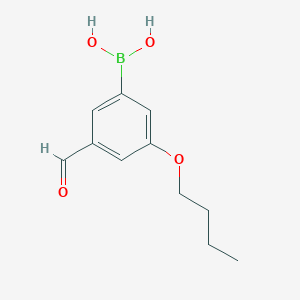
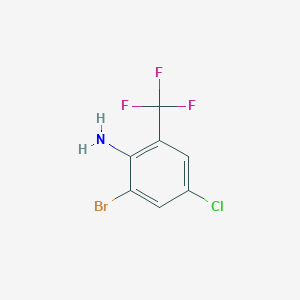
![1,2-Bis[(2R,5R)-2,5-(dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1284301.png)
![4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid](/img/structure/B1284302.png)
